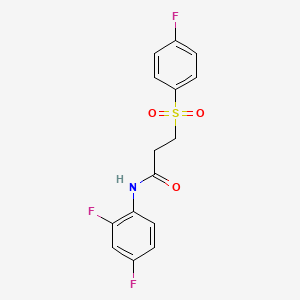

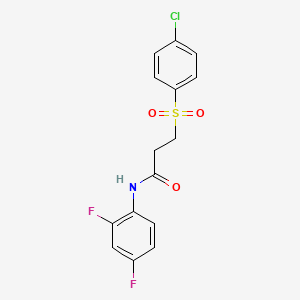

![molecular formula C22H13ClFN3 B6509164 1-(4-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-16-7](/img/structure/B6509164.png)

1-(4-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(4-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a quinoline derivative. Quinolines and their derivatives have been found to exhibit a wide range of biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries .

Applications De Recherche Scientifique

Quorum Sensing Inhibitors

This compound has been studied for its potential as a Quorum Sensing (QS) inhibitor . QS is a central communication system in bacteria that allows them to collectively modify their behavior in a cell-density-dependent manner . By inhibiting QS, it’s possible to combat bacterial pathogens without the use of antibiotics .

Antibiofilm Activities

The compound has shown promising results in antibiofilm activities . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them resistant to antibiotics . This compound has been found to reduce biofilm formation and eradicate pre-formed biofilms .

Antivirulence Agent

It has been evaluated for its antivirulence effects . Virulence factors are molecules produced by bacteria, viruses, fungi, and protozoa that add to their effectiveness and enable them to achieve colonization, immunoevasion, immunosuppression, and obtain nutrition . This compound has shown significant antivirulence effect, reducing the synthesis of pyocyanin, a virulence factor, by over 70% .

Antitumor Properties

Antibacterial Properties

Pyrazoloquinolines have also been found to have antibacterial properties . This makes them a potential candidate for the development of new antibiotics, especially in the face of increasing antibiotic resistance .

Antifungal Properties

In addition to their antibacterial properties, pyrazoloquinolines have been found to have antifungal properties . This could make them useful in the treatment of various fungal infections .

Antimalarial Properties

Quinazolines and quinazolinones, which are structurally similar to pyrazoloquinolines, have been found to have antimalarial properties . This suggests that pyrazoloquinolines could potentially be used in the treatment of malaria .

Anti-inflammatory Properties

Quinazolines and quinazolinones have also been found to have anti-inflammatory properties . This suggests that pyrazoloquinolines could potentially be used in the treatment of inflammatory conditions .

Mécanisme D'action

Target of Action

Quinoline derivatives, a class of compounds to which this molecule belongs, have been reported to inhibitVEGFR-2 , a key endothelial receptor tyrosine kinase that plays a major role in pathological angiogenesis .

Mode of Action

Quinoline derivatives have been shown to inhibit vegfr-2 . This inhibition could disrupt the VEGFR-2 signaling cascade, which mediates angiogenic signaling leading to pathological angiogenesis .

Biochemical Pathways

The inhibition of vegfr-2 by quinoline derivatives can disrupt angiogenic signaling pathways . This disruption could potentially affect the growth and metastasis of tumor cells, which depend on the vascular network for their sustained growth .

Pharmacokinetics

The adme properties of quinoline derivatives can vary widely . For example, some quinoline derivatives exhibit nonlinear oral pharmacokinetics, with superproportional increases in Cmax and linear increases in the area under the curve .

Result of Action

Quinoline derivatives have been reported to display significant anti-proliferative activity . This activity could potentially be achieved through various mechanisms, such as disruption of cell migration, DNA intercalation, inhibition of angiogenesis, and induction of apoptosis .

Action Environment

It’s known that the efficacy of quinoline derivatives can be influenced by various factors, including the presence of drug-resistant bacterial strains . Additionally, the functional effects of P-glycoprotein in the human intestine, in combination with in vitro studies at clinically relevant concentrations, can influence the oral disposition of some quinoline derivatives .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-7-fluoro-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClFN3/c23-15-6-9-17(10-7-15)27-22-18-11-8-16(24)12-20(18)25-13-19(22)21(26-27)14-4-2-1-3-5-14/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVCNXIMYLZKSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)F)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509081.png)

![1-(3-chlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509086.png)

![6,8-difluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509090.png)

![6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509098.png)

![8-ethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509105.png)

![1-(3,4-dimethylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509119.png)

![ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B6509134.png)

![12-(4-tert-butylphenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene](/img/structure/B6509140.png)

![8-ethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509148.png)

![1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509171.png)

![3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509189.png)

![8-ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509201.png)